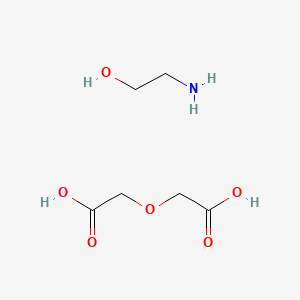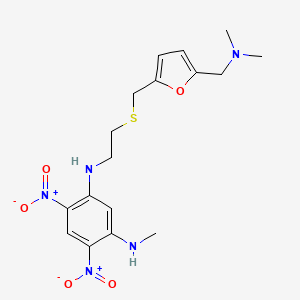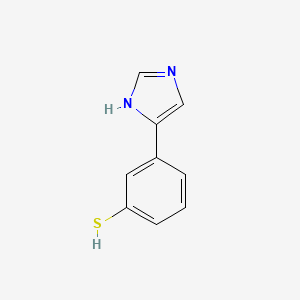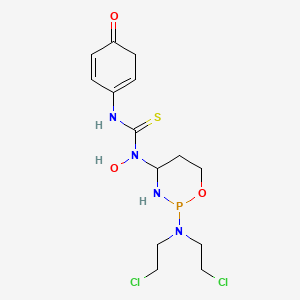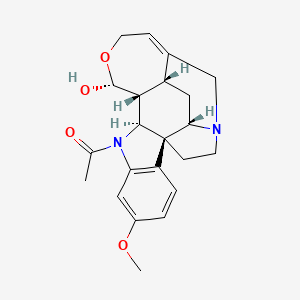
11-Methoxydiaboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methoxydiaboline is an indole alkaloid compound that has been isolated from various species of the Strychnos genus, particularly Strychnos malacoclados . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in phytochemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxydiaboline involves multiple steps, typically starting from simpler indole derivatives. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization: Introduction of methoxy and other functional groups through reactions such as methylation and acetylation.
Cyclization: Formation of the complex ring structure through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
化学反应分析
Types of Reactions
11-Methoxydiaboline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.
科学研究应用
11-Methoxydiaboline has several applications in scientific research:
Chemistry: Used as a model compound to study indole alkaloid synthesis and reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine.
Industry: Limited industrial applications due to its complex structure, but it serves as a valuable compound for research and development in pharmaceuticals.
作用机制
The mechanism of action of 11-Methoxydiaboline involves its interaction with various molecular targets. It is believed to exert its effects through:
Binding to specific receptors: This can modulate biological pathways and produce therapeutic effects.
Inhibition of enzymes: It may inhibit certain enzymes, leading to altered metabolic processes.
Interaction with cellular components: This can affect cell signaling and function, contributing to its biological activities.
相似化合物的比较
11-Methoxydiaboline is unique among indole alkaloids due to its specific functional groups and complex structure. Similar compounds include:
Diaboline: Another indole alkaloid with a similar core structure but different functional groups.
Brucine: Shares some structural similarities but has distinct biological activities.
Strychnine: A well-known indole alkaloid with a different mechanism of action and higher toxicity.
These compounds highlight the diversity of indole alkaloids and the unique properties of this compound.
属性
CAS 编号 |
36151-16-3 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1 |
InChI 键 |
CWUAKNMXNCKRQK-ZKRAORQLSA-N |
手性 SMILES |
CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC |
规范 SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



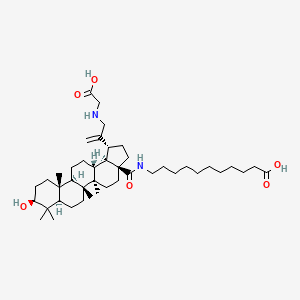
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
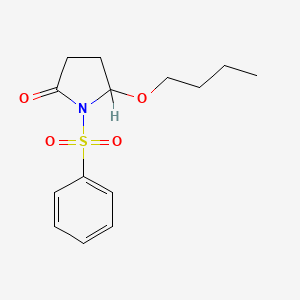
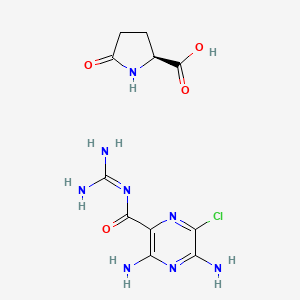
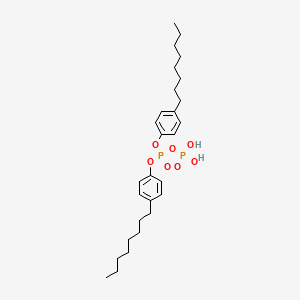
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)

